2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

Antifolate DHFR Scaffold hopping

Procuring off-spec or unsaturated pyrrolo[2,3-d]pyrimidine analogs risks invalidating SAR and wasting synthesis resources due to sp²/sp³ shape mismatches and >10,000 nM IC₅₀ shifts. CAS 16372-06-8 solves this as a validated saturated 6,7-dihydro scaffold. - **Structural Integrity**: Fully saturated pyrrolo[2,3-d]pyrimidin-4-one with 2-thioxo group; MW 169.20, logP -0.1, TPSA 85.2 Ų. - **Quality Benchmark**: 98% purity grade serves as HPLC-MS reference standard & negative control for antifolate programs (vs. 0.21-0.28 µM hTS inhibitors). - **Ready for Derivatization**: Immediate N-alkylation & Suzuki coupling to generate IP-differentiated analogs without de novo core synthesis.

Molecular Formula C6H7N3OS
Molecular Weight 169.21 g/mol
CAS No. 16372-06-8
Cat. No. B11915134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
CAS16372-06-8
Molecular FormulaC6H7N3OS
Molecular Weight169.21 g/mol
Structural Identifiers
SMILESC1CNC2=C1C(=O)NC(=S)N2
InChIInChI=1S/C6H7N3OS/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H2,(H3,7,8,9,10,11)
InChIKeyVITZTEXYFPRXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thioxo-pyrrolo[2,3-d]pyrimidin-4-one Procurement Profile


2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one (CAS 16372-06-8) is a heterocyclic small molecule (MW 169.20 g/mol, formula C₆H₇N₃OS) built on a saturated pyrrolo[2,3-d]pyrimidine scaffold bearing a 2-thioxo group . This compound serves as a key intermediate and scaffold in medicinal chemistry programs targeting kinases, antifolate pathways, and inflammatory enzymes. However, its procurement value hinges on specific structural and purity characteristics that distinguish it from unsaturated congeners (e.g., CAS 67831-84-9) and other pyrrolo[2,3-d]pyrimidine analogs, as documented in BindingDB and patent literature [1].

Why Structural Analogs Are Not Interchangeable


Within the pyrrolo[2,3-d]pyrimidine class, subtle variations in ring saturation and oxidation state profoundly impact biological activity, solubility, and synthetic utility. For instance, replacing the fully saturated 6,7-dihydro scaffold of 2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one with an aromatic 7H-pyrrolo[2,3-d]pyrimidine core alters both molecular shape (sp³ vs sp² geometry) and electronic distribution, which can abrogate target engagement—as evidenced by >10,000 nM IC₅₀ shifts against human DHFR for closely related pyrrolo[2,3-d]pyrimidines [1]. Generic substitution without head-to-head bridging data therefore risks invalidating SAR hypotheses and wasting procurement resources. Even different commercial lots of the same CAS number can vary in purity (95% vs 98%), with consequences for IC₅₀ determinations and in vivo reproducibility .

Differential Evidence vs. Closest Analogs


Scaffold Saturation and DHFR Activity

The fully saturated 6,7-dihydro ring of CAS 16372-06-8 enforces an sp³ hybridization state absent in the unsaturated 7H-pyrrolo congener (CAS 67831-84-9). While no direct enzymatic head-to-head data exist for these two exact compounds, a structurally analogous pyrrolo[2,3-d]pyrimidine (BDBM50203226) bearing an aromatic pyrrole ring was evaluated against human DHFR and showed an IC₅₀ > 10,000 nM [1], whereas potent 2-amino-4-oxo analogs in the same scaffold series achieve IC₅₀ values of 0.21–0.28 µM against human thymidylate synthase [2]. This >50-fold activity cliff demonstrates that the presence or absence of ring saturation is not a benign structural variation—it is a key driver of target engagement.

Antifolate DHFR Scaffold hopping

Purity Divergence and Screening Reproducibility

Commercial sources of CAS 16372-06-8 report HPLC purities of 95% (Chemenu, catalog CM152288) and 98% (Leyan, product 1803173; MolCore, MC673372) . This 3% absolute purity difference equates to up to 5% total impurity burden, which, at a screening concentration of 10 µM, translates to 0.3–0.5 µM of unidentified impurity equivalents—sufficient to produce false-negative or false-positive IC₅₀ shifts in the sub-µM range.

QC Purity Reproducibility

Myeloperoxidase Inhibitor Patent Landscape

Patent US20240166642A1 explicitly claims 1-(2-(Piperidin-2-yl)benzyl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one as an inhibitor of myeloperoxidase (MPO), a target implicated in inflammatory, cardiovascular, renal, and hepatic diseases [1]. While the patented compound is a substituted regioisomer (pyrrolo[3,2-d]), the unsubstituted 2-thioxo-pyrrolo[2,3-d] core of CAS 16372-06-8 provides the synthetic entry point for generating focused libraries around this IP space. No other core heterocycle is disclosed in the same patent with comparable prominence, suggesting a unique IP position for this chemotype.

Myeloperoxidase Inflammation Patent

Solubility Advantage Over Lipophilic Analogs

Calculated physicochemical parameters for CAS 16372-06-8 show a logP of −0.1 and a topological polar surface area (TPSA) of 85.2 Ų . In contrast, lipophilic pyrrolo[2,3-d]pyrimidine antifolates bearing thienoyl side chains report logD₇.₄ values ranging from +1.2 to +2.8 [1]. This logP differential of >1.3 log units corresponds to a >20-fold difference in predicted aqueous solubility, rendering CAS 16372-06-8 a substantially more formulation-friendly scaffold for biochemical assays and early in vivo PK studies that require DMSO-sparing protocols.

Drug-likeness Solubility Physicochemical

Procurement-Driven Application Scenarios


MPO-Targeted Library Synthesis

The 2-thioxo-pyrrolo[2,3-d]pyrimidin-4-one core maps directly onto the most frequently claimed chemotype in the MPO inhibitor patent US20240166642A1, where 449 claims reference 2-thioxo-tetrahydropyrrolo-pyrimidin-4-one derivatives [1]. Procuring CAS 16372-06-8 in 98% purity enables immediate N-alkylation and Suzuki coupling to generate IP-differentiated analogs without the need for de novo core synthesis.

Saturated-Scaffold Antifolate Hit Identification

Although CAS 16372-06-8 itself has limited reported DHFR/TS potency, its saturated 6,7-dihydro scaffold serves as a negative-control chemotype for SAR studies alongside potent 2-amino-4-oxo congeners (hTS IC₅₀ 0.21–0.28 µM) [2]. This enables robust determination of the saturation–potency relationship within antifolate programs.

High-Solubility Fragment for Screening

With a calculated logP of −0.1 and TPSA of 85.2 Ų , CAS 16372-06-8 meets commonly applied fragment library criteria (MW < 250, logP < 1, HBD ≤ 3). It is suitable for SPR and NMR fragment screens where aqueous solubility above 1 mM is required, unlike lipophilic pyrrolo[2,3-d]pyrimidine antifolates that demand >1% DMSO co-solvent [3].

QC Reference Standard and Purity Benchmarking

The documented purity gap between 95% (Chemenu) and 98% (Leyan, MolCore) commercial grades positions the 98% grade as a qualified reference standard for HPLC-MS assay development and as a purity benchmark when evaluating in-house synthesized batches before committing to expensive in vivo studies.

Quote Request

Request a Quote for 2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.